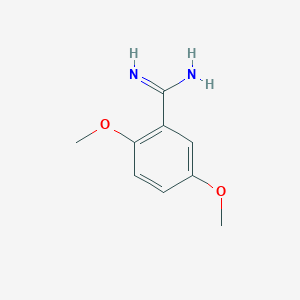
2,5-Dimethoxybenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxybenzenecarboximidamide, also known as DOBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOBI is a white crystalline powder with a molecular formula of C9H11N2O2 and a molecular weight of 181.2 g/mol. In
科学研究应用
2,5-Dimethoxybenzenecarboximidamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2,5-Dimethoxybenzenecarboximidamide has been found to possess significant antitumor activity against various cancer cell lines. 2,5-Dimethoxybenzenecarboximidamide has also been investigated for its potential as a photosensitizer for photodynamic therapy, which is a promising treatment for cancer. In material science, 2,5-Dimethoxybenzenecarboximidamide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and porous organic polymers. 2,5-Dimethoxybenzenecarboximidamide has also been studied as a catalyst for various organic reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds.
作用机制
The mechanism of action of 2,5-Dimethoxybenzenecarboximidamide is not fully understood, but it is believed to be related to its ability to induce oxidative stress in cells. 2,5-Dimethoxybenzenecarboximidamide has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. 2,5-Dimethoxybenzenecarboximidamide has also been found to inhibit the activity of certain enzymes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2,5-Dimethoxybenzenecarboximidamide has been found to have significant biochemical and physiological effects in various cell types. In cancer cells, 2,5-Dimethoxybenzenecarboximidamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. 2,5-Dimethoxybenzenecarboximidamide has also been found to decrease the expression of certain proteins involved in cancer cell survival and migration. In normal cells, 2,5-Dimethoxybenzenecarboximidamide has been found to have low toxicity and does not induce significant cell death or DNA damage.
实验室实验的优点和局限性
2,5-Dimethoxybenzenecarboximidamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is readily available from commercial sources. 2,5-Dimethoxybenzenecarboximidamide also has low toxicity in normal cells, making it a potential candidate for further development as an anticancer agent. However, there are also some limitations to the use of 2,5-Dimethoxybenzenecarboximidamide in lab experiments. Its mechanism of action is not fully understood, and it may have different effects in different cell types. 2,5-Dimethoxybenzenecarboximidamide is also not very water-soluble, which may limit its use in certain applications.
未来方向
There are several future directions for research on 2,5-Dimethoxybenzenecarboximidamide. One potential direction is to further investigate its mechanism of action in cancer cells and normal cells. This could lead to the development of more effective and targeted anticancer therapies. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. 2,5-Dimethoxybenzenecarboximidamide could also be further studied as a building block for the synthesis of functional materials and as a catalyst for organic reactions. Finally, further research could be conducted to optimize the synthesis method of 2,5-Dimethoxybenzenecarboximidamide and to improve its solubility and bioavailability.
In conclusion, 2,5-Dimethoxybenzenecarboximidamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,5-Dimethoxybenzenecarboximidamide could lead to significant advancements in the fields of medicinal chemistry, material science, and catalysis.
合成方法
2,5-Dimethoxybenzenecarboximidamide can be synthesized by reacting 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction is carried out in methanol under reflux conditions, and the resulting product is purified by recrystallization from ethanol.
属性
IUPAC Name |
2,5-dimethoxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIPYOFWSRZGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2776913.png)
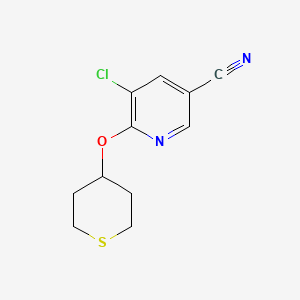


![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2776917.png)
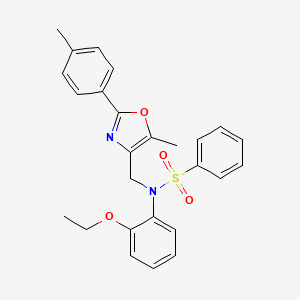
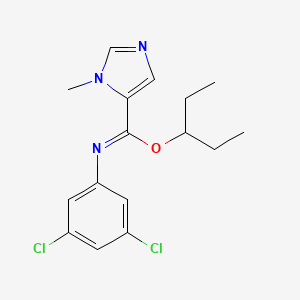
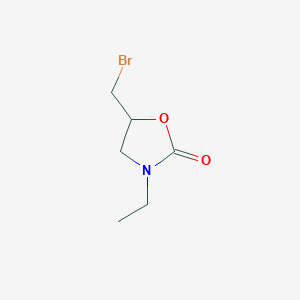
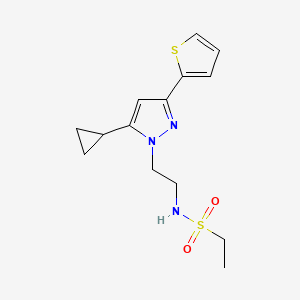
![[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate](/img/structure/B2776924.png)
![N-(benzo[d]thiazol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2776929.png)
![(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2776930.png)
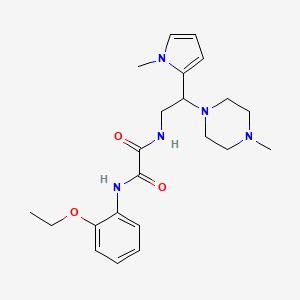
![N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2776933.png)